molecular formula C5H10OS B6259769 2-(propan-2-ylsulfanyl)acetaldehyde CAS No. 79428-46-9

2-(propan-2-ylsulfanyl)acetaldehyde

Cat. No.: B6259769
CAS No.: 79428-46-9
M. Wt: 118.2
InChI Key:
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Description

2-(Propan-2-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C₅H₁₀OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propan-2-ylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(propan-2-ylsulfanyl)ethanol with an oxidizing agent to form the desired aldehyde. The reaction conditions typically include the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-(propan-2-ylsulfanyl)ethanol using supported metal catalysts under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can react with the sulfanyl group under appropriate conditions.

Major Products Formed

    Oxidation: 2-(Propan-2-ylsulfanyl)acetic acid.

    Reduction: 2-(Propan-2-ylsulfanyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

2-(Propan-2-ylsulfanyl)acetaldehyde can be compared with other similar compounds such as:

    2-(Methylsulfanyl)acetaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Ethylsulfanyl)acetaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(Propan-2-ylsulfanyl)ethanol: The alcohol counterpart of the aldehyde.

Properties

CAS No.

79428-46-9

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

75

Origin of Product

United States

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